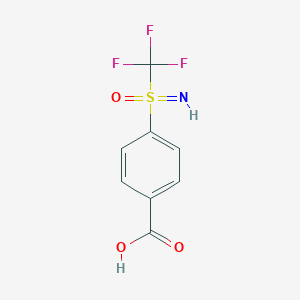

4-(Trifluoromethylsulfonimidoyl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may interact with targets involved in fungal growth and proliferation.

Mode of Action

Its derivatives, salicylanilide esters, have shown antifungal activity . The compound’s interaction with its targets could potentially lead to changes in the cellular processes of the fungi, inhibiting their growth and proliferation .

Biochemical Pathways

It’s known that the compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . This suggests that the compound may affect pathways related to fungal growth and proliferation.

Result of Action

It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may inhibit fungal growth and proliferation at the molecular and cellular levels.

Vorteile Und Einschränkungen Für Laborexperimente

4-(Trifluoromethylsulfonimidoyl)benzoic acid has several advantages as a catalyst for lab experiments. It is a strong acid with a low pKa, making it an effective catalyst for many reactions. 4-(Trifluoromethylsulfonimidoyl)benzoic acid is also stable and easy to handle, with a long shelf life. However, 4-(Trifluoromethylsulfonimidoyl)benzoic acid has limitations in some reactions due to its strong acidity. It may also react with some sensitive functional groups, limiting its use in certain reactions.

Zukünftige Richtungen

4-(Trifluoromethylsulfonimidoyl)benzoic acid has many potential future directions in scientific research. It could be used as a catalyst in the synthesis of new pharmaceuticals and agrochemicals. 4-(Trifluoromethylsulfonimidoyl)benzoic acid could also be used in the development of new materials such as polymers and coatings. Further research could also be done on the biochemical and physiological effects of 4-(Trifluoromethylsulfonimidoyl)benzoic acid to ensure its safety in scientific research.

Conclusion

In conclusion, 4-(Trifluoromethylsulfonimidoyl)benzoic acid is a versatile compound that has found wide applications in scientific research. Its strong acidity and stability make it an effective catalyst for many reactions. 4-(Trifluoromethylsulfonimidoyl)benzoic acid has potential future directions in the development of new materials and pharmaceuticals. Further research on its biochemical and physiological effects could also be done to ensure its safety in scientific research.

Synthesemethoden

4-(Trifluoromethylsulfonimidoyl)benzoic acid can be synthesized by the reaction of 4-aminobenzoic acid with trifluoromethanesulfonic anhydride. The reaction takes place in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and produces 4-(Trifluoromethylsulfonimidoyl)benzoic acid as a white crystalline solid. The reaction is highly efficient and yields a high purity product.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antifungale Potential von 4-(Trifluoromethylsulfonimidoyl)benzoesäure und deren Derivaten untersucht. In einer Studie wurden Salicylanilidester, die diese Verbindung enthalten, synthetisiert und gegen Pilzstämme getestet. Bemerkenswerterweise zeigten einige Derivate eine vielversprechende antifungale Aktivität, insbesondere gegen Schimmelpilze . Weitere Untersuchungen könnten ihren Wirkmechanismus und potenzielle klinische Anwendungen untersuchen.

- Ein neuartiges metall-organisches Gerüst, {[Ni(BPS)(4,4′-bipy)] n}, wurde unter Verwendung von this compound als einem der Liganden synthetisiert. Dieses MOF zeigte ein dreidimensionales Gerüst und wurde mit verschiedenen Techniken charakterisiert. Seine potenziellen Anwendungen umfassen Gasspeicherung, Katalyse und Trennprozesse .

- Die Trifluormethylgruppe in this compound macht sie zu einem attraktiven Kandidaten für katalytische Reaktionen. Forscher haben ihre Verwendung in verschiedenen Transformationen untersucht, wie z. B. C–H-Aktivierung, Kreuzkupplungsreaktionen und asymmetrische Synthese. Die Sulfonimidoyl-Gruppierung kann die Reaktivität und Selektivität verbessern .

Antifungal-Aktivität

Metall-organische Gerüste (MOFs)

Katalyse und organische Synthese

Eigenschaften

IUPAC Name |

4-(trifluoromethylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPUYKKEPGSDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[[3-fluoro-1-(2-methylpropanoyl)azetidin-3-yl]methyl]propanamide](/img/structure/B2386339.png)

![2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2386345.png)

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)